(3-(tert-Butyl)pyridin-2-yl)methanamine
Overview
Description
(3-(tert-Butyl)pyridin-2-yl)methanamine: is a chemical compound characterized by a pyridine ring substituted with a tert-butyl group at the 3-position and an amine group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 3-(tert-butyl)pyridin-2-yl with an appropriate aldehyde or ketone under acidic or basic conditions.
Reduction Reactions: Another approach is the reduction of the corresponding nitro or nitrile derivatives to obtain the amine group.
Industrial Production Methods: In an industrial setting, the synthesis of (3-(tert-butyl)pyridin-2-yl)methanamine typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(3-(tert-Butyl)pyridin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxidant.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, and mild reaction conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Various amine derivatives.
Substitution: A wide range of substituted pyridines.
Scientific Research Applications
(3-(tert-Butyl)pyridin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (3-(tert-butyl)pyridin-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
(3-(tert-Butyl)pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:
3-(tert-Butyl)pyridin-2-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(tert-Butyl)pyridin-2-ylmethanone: Similar structure but with a ketone group instead of an amine group.
Uniqueness: The presence of the amine group in this compound makes it distinct from its counterparts, providing unique chemical and biological properties.
Properties
IUPAC Name |
(3-tert-butylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPYUOAMFEYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263897 | |
Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-68-3 | |
Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211524-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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